![molecular formula C21H19N3O3 B2893732 2-{2-氰基-3-[4-(吡咯烷-1-基)苯基]丙-2-烯酰胺}苯甲酸 CAS No. 1111495-92-1](/img/structure/B2893732.png)

2-{2-氰基-3-[4-(吡咯烷-1-基)苯基]丙-2-烯酰胺}苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

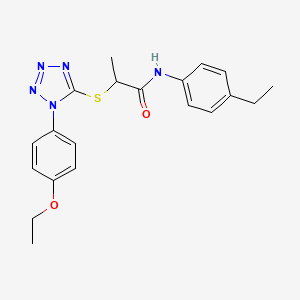

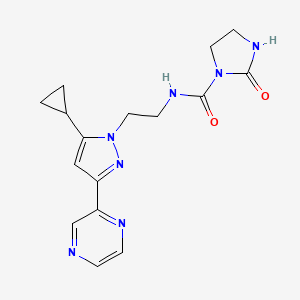

The compound “2-{2-Cyano-3-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamido}benzoic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for the treatment of various diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach involves the construction of the ring from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to different biological profiles of drug candidates .Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including the compound , is characterized by the presence of a five-membered pyrrolidine ring. This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

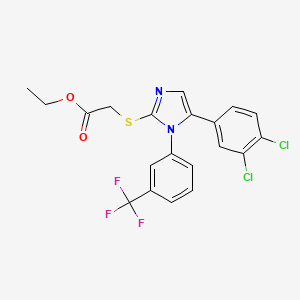

The chemical reactions involving pyrrolidine derivatives can be diverse, depending on the functional groups present in the molecule. For instance, the presence of a cyano group can lead to reactions such as nucleophilic addition or substitution . The presence of an enamide group can also influence the reactivity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives depend on their specific structure. For instance, the presence of a pyrrolidine ring can influence the molecule’s physicochemical parameters, contributing to its biological activity .科学研究应用

共晶形成和氢键

研究表明,苯甲酸衍生物具有形成共晶和参与氢键的能力。例如,一项关于苯甲酸衍生物的研究突出了它们通过氢键形成延伸带的作用,这在材料科学和晶体工程中至关重要 (Lemmerer 和 Bourne,2012 年)。

液晶行为

苯甲酸衍生物在液晶配合物的开发中也至关重要。这些通过氢键形成的配合物表现出对映异晶相,这对液晶技术领域具有重要意义 (Alaasar 和 Tschierske,2019 年)。

催化应用

苯甲酸衍生物在催化中得到应用。一项关于涉及苯甲酸衍生物的水溶性半夹心配合物的研究表明,它们在羰基化合物的催化转移氢化中很有效。这在绿色化学和可持续工业过程中有广泛的意义 (Prakash 等人,2014 年)。

杂环化合物的合成

苯甲酸衍生物用于合成各种杂环化合物。这些化合物具有广泛的应用,从制药到材料科学。其中一项研究展示了从苯甲酸衍生物开始合成呋喃酮和吡咯啉酮等化合物 (Soliman 等人,2010 年)。

药物学研究

在药物研究中,苯甲酸衍生物的修饰和反应产生了具有潜在抗癌特性的化合物。一项合成了吡咯并[3',2':4,5]噻吩并[3,2-b]吡啶-2-酮的研究证明了这一点,该化合物对人类肿瘤细胞系表现出抑制活性 (Barraja 等人,2012 年)。

聚合物科学中的可再生结构单元

苯甲酸衍生物也被探索作为聚苯并噁嗪合成中的可再生结构单元,聚苯并噁嗪是一种具有广泛应用的材料。这种方法符合可持续和绿色化学的目标 (Trejo-Machin 等人,2017 年)。

作用机制

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .

Mode of Action

The pyrrolidine ring and its derivatives have been associated with various biological activities, including dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, and adenosine receptor antagonists .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to influence various biochemical pathways, including those involved in cancer, bacterial infections, and other diseases .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been reported to exhibit various biological activities, including anticancer, antibacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The environmental conditions can significantly impact the efficiency of the suzuki–miyaura coupling reaction, a common method for synthesizing such compounds .

安全和危害

未来方向

The future directions in the study of pyrrolidine derivatives, including “2-{2-Cyano-3-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamido}benzoic acid”, could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the structure of the pyrrolidine ring or introducing new functional groups .

属性

IUPAC Name |

2-[[2-cyano-3-(4-pyrrolidin-1-ylphenyl)prop-2-enoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c22-14-16(20(25)23-19-6-2-1-5-18(19)21(26)27)13-15-7-9-17(10-8-15)24-11-3-4-12-24/h1-2,5-10,13H,3-4,11-12H2,(H,23,25)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNOUGLWWKHLKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-Cyano-3-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamido}benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2893652.png)

![2-(3-Methoxyphenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2893659.png)

![N-[(2R,3S)-2-(3,4-Difluorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2893661.png)

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2893670.png)

![N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]pentanamide](/img/structure/B2893671.png)